4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions. The cyano group can be introduced via nucleophilic substitution reactions, while the sulfonamide group is often added through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.
Scientific Research Applications
4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to or modifies. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, oxazole derivatives, and cyano-containing molecules. Examples include:
Fenvalerate: A compound with a cyano group and similar structural features.
Indole derivatives: Compounds with similar biological activities.
Uniqueness
What sets 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties
Biological Activity
The compound 4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide (commonly referred to as Compound X ) is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Molecular Formula
- Chemical Formula : C20H24N4O2S
- Molecular Weight : 396.49 g/mol
Structural Features
Compound X features a sulfonamide group, an oxazole ring, and a cyano group, which are critical for its biological activity. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
The biological activity of Compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes that regulate pH and fluid balance in tissues.
Enzyme Inhibition
Recent research has demonstrated that Compound X exhibits significant inhibitory activity against specific isoforms of carbonic anhydrases:
- hCA II : IC50 values ranging from 80.3 to 1403.1 nM.
- hCA IX : IC50 values between 29.0 to 1082.0 nM.
- hCA XII : Notable inhibitory effects were observed, with the most prominent compound showing an IC50 of 40.6 nM .
Anticancer Activity
Studies have indicated that Compound X may possess anticancer properties. In vitro assays conducted on various human cancer cell lines (e.g., HT-29, MDA-MB-231) revealed:
- Cell Viability Reduction : Significant reduction in cell viability under both normoxic and hypoxic conditions.
- Mechanistic Insights : The compound appears to raise the pH of the tumor microenvironment, which could enhance the efficacy of conventional therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed:
- Bacterial Inhibition : Effective against Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Moderate antifungal activity was noted against common pathogens .
Table 1: Inhibitory Activity of Compound X Against Carbonic Anhydrases
Isoform | IC50 (nM) | Remarks |
---|---|---|
hCA II | 80.3 - 1403.1 | Varies with structural modifications |
hCA IX | 29.0 - 1082.0 | Strongest inhibition observed |
hCA XII | 40.6 - 140.8 | Notable activity |
Table 2: Anticancer Activity of Compound X
Cell Line | Viability Reduction (%) | Treatment Conditions |
---|---|---|
HT-29 | 65% | Normoxic |
MDA-MB-231 | 70% | Hypoxic |
Case Study 1: Inhibition of Tumor Growth
A study involving xenograft models demonstrated that administration of Compound X led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Synergistic Effects with Chemotherapy
In combination therapy studies, Compound X enhanced the efficacy of established chemotherapeutic agents, indicating potential for use in multi-drug regimens.
Properties
IUPAC Name |
4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-12-10-18(11-13-19)21-25-20(14-23)22(29-21)24-15-17-8-6-16(3)7-9-17/h6-13,24H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMEAHCZALYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.